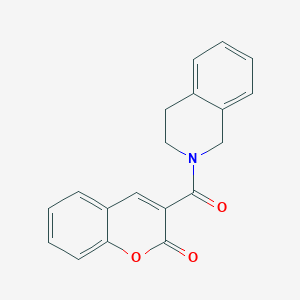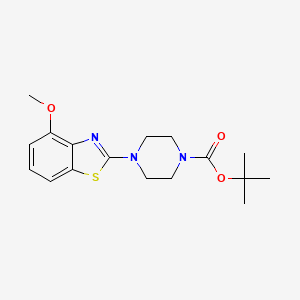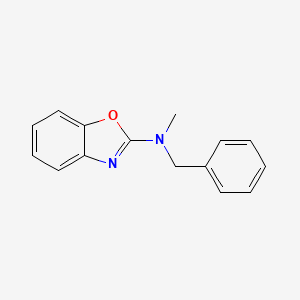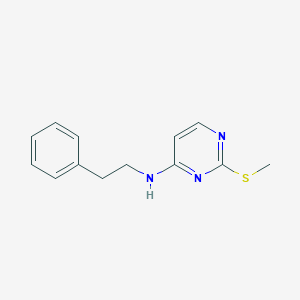
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
Übersicht
Beschreibung
The compound “3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one” appears to contain a tetrahydroisoquinoline group and a chromen-2-one group. Tetrahydroisoquinolines are a type of organic compound found in a number of pharmaceuticals and natural products. Chromen-2-one is a heterocyclic compound that is also found in various natural products and drugs .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and any functional groups present. Some general properties might include being solid at room temperature, having a relatively high melting point due to the presence of aromatic rings, and being soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one has been widely studied as a potential therapeutic agent for a variety of diseases. It has been investigated for its potential anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes associated with metabolic diseases such as diabetes and obesity.
Wirkmechanismus
The exact mechanism of action of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is still being investigated, but it is thought to involve the modulation of multiple cellular pathways. It is believed to affect the activity of enzymes, transcription factors, and other proteins involved in cellular processes. Additionally, this compound has been shown to interact with cell surface receptors, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, this compound has been shown to inhibit the activity of enzymes associated with metabolic diseases such as diabetes and obesity. It has also been shown to modulate the activity of transcription factors and other proteins involved in cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a simple and cost-effective method, making it a suitable compound for laboratory experiments. Additionally, its potential therapeutic effects have been widely studied, making it a promising compound for further research. However, its exact mechanism of action is still not fully understood, and further research is needed to elucidate its effects.
Zukünftige Richtungen
Future research should focus on further elucidating the mechanism of action of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one and its potential therapeutic effects. Additionally, further research should be conducted to investigate the potential of this compound as a therapeutic agent for a variety of diseases. Additionally, further research should be conducted to investigate the potential of this compound as an inhibitor of enzymes associated with metabolic diseases. Finally, further research should be conducted to investigate the potential of this compound as a modulator of transcription factors and other proteins involved in cellular processes.
Synthesemethoden
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one can be synthesized through a variety of methods. The most common method is a two-step reaction involving the condensation of 1,2,3,4-tetrahydroisoquinoline and 2-hydroxybenzaldehyde. The reaction is catalyzed by a base such as sodium hydroxide, resulting in the formation of this compound. This reaction is a simple and cost-effective method for the synthesis of this compound.
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c21-18(20-10-9-13-5-1-2-7-15(13)12-20)16-11-14-6-3-4-8-17(14)23-19(16)22/h1-8,11H,9-10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGIBRHEJGSZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163063 | |
| Record name | 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
309926-33-8 | |
| Record name | 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309926-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3,4-Dihydro-2(1H)-isoquinolinyl)carbonyl]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B6434653.png)
![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)


![1-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6434673.png)


![4-[4-(2-phenylethyl)piperazin-1-yl]quinazoline](/img/structure/B6434692.png)
![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)

![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B6434721.png)
![[(2Z,3Z)-4-(dimethylamino)-2-[(dimethylamino)methylidene]-3-[(dimethyliminiumyl)methyl]but-3-en-1-ylidene]dimethylazanium diperchlorate](/img/structure/B6434737.png)
![2-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6434742.png)